molecular formula C12H16N2O7 B12099217 Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-

Uridine, 5-hydroxy-2',3'-O-(1-methylethylidene)-

Cat. No.: B12099217
M. Wt: 300.26 g/mol
InChI Key: PFQQRJQXCGDITH-UHFFFAOYSA-N
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Description

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is a thymidine analog known for its insertional activity towards replicated DNA. This compound is utilized in various scientific research applications, particularly in tracking DNA synthesis and labeling cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups on the uridine molecule. One common method includes the use of isopropylidene to protect the 2’ and 3’ hydroxyl groups, forming the 2’,3’-O-(1-methylethylidene) derivative. The reaction conditions often require an acidic catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an anhydrous solvent like acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various uridine derivatives, such as 5-formyluridine, 5-deoxyuridine, and 5-amino-2’,3’-O-(1-methylethylidene)uridine .

Scientific Research Applications

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by incorporating into replicating DNA, thereby allowing researchers to track DNA synthesis. It targets the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand. This incorporation can be detected using various analytical techniques, such as fluorescence microscopy or mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 5-hydroxy-2’,3’-O-(1-methylethylidene)- is unique due to its specific protective groups, which enhance its stability and facilitate its incorporation into DNA. This makes it particularly useful for long-term studies of DNA synthesis and cell proliferation .

Properties

IUPAC Name

5-hydroxy-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7/c1-12(2)20-7-6(4-15)19-10(8(7)21-12)14-3-5(16)9(17)13-11(14)18/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQRJQXCGDITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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